molecular formula C13H16O B14598619 1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene CAS No. 61020-28-8

1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene

Cat. No.: B14598619
CAS No.: 61020-28-8
M. Wt: 188.26 g/mol
InChI Key: HTFMAAFHWMBLBV-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is an organic compound with a unique structure that combines elements of both alkenes and cyclic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the reaction of a suitable precursor with prop-2-en-1-ol under specific conditions. One common method is the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is carried out in an aqueous medium and results in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the allylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene exerts its effects involves interactions with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological outcomes. Detailed studies on its molecular interactions are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to its specific structural features, which combine elements of both alkenes and cyclic hydrocarbons. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61020-28-8

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

5-prop-2-enoxytricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C13H16O/c1-2-7-14-12-6-5-11-9-3-4-10(8-9)13(11)12/h2-6,9-13H,1,7-8H2

InChI Key

HTFMAAFHWMBLBV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C=CC2C1C3CC2C=C3

Origin of Product

United States

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